molecular formula C21H20NO6D3 B602611 2-Demethyl Colchicine-d3 CAS No. 1217630-52-8

2-Demethyl Colchicine-d3

Cat. No.: B602611
CAS No.: 1217630-52-8
M. Wt: 388.43
Attention: For research use only. Not for human or veterinary use.
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Description

2-Demethyl Colchicine-d3 is a deuterated derivative of 2-Demethyl Colchicine, a compound derived from colchicine. Colchicine is a well-known alkaloid extracted from plants like Gloriosa superba and Colchicum autumnale. It has been used for centuries to treat conditions such as gout and familial Mediterranean fever due to its anti-inflammatory and antimitotic properties .

Mechanism of Action

Target of Action

The primary target of 2-Demethyl Colchicine-d3, a derivative of Colchicine, is tubulin , a globular protein . Tubulin is a key component of the cytoskeleton, which maintains cell shape, enables cell movement, and plays crucial roles in intracellular transport and cell division .

Mode of Action

This compound interacts with tubulin by binding to it, thereby blocking the assembly and polymerization of microtubules . This disruption of microtubule assembly leads to subsequent downregulation of multiple inflammatory pathways and modulation of innate immunity .

Biochemical Pathways

The interaction of this compound with tubulin affects various biochemical pathways. It inhibits the assembly of the NLRP3 inflammasome, a multi-protein complex that mediates the activation of interleukin-1β, an inflammatory mediator . This leads to the attenuation of neutrophil activity, thereby reducing inflammation .

Pharmacokinetics

The pharmacokinetics of this compound, similar to Colchicine, involves absorption, distribution, metabolism, and excretion (ADME). In healthy adults, the mean peak plasma concentration (Cmax) of Colchicine is achieved in one to two hours after a single dose administered under fasting conditions . The systemic exposure to Colchicine doubles in subjects with severe renal impairment .

Result of Action

The molecular and cellular effects of this compound’s action include impeding smooth muscle cell proliferation, platelet activation, macrophage adhesion, and endothelial cell expression of E-selectin . On a molecular level, it hinders the assembly and activation of the NLRP3 inflammasome, along with the release of cytokines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the production of secondary metabolites like this compound in plants can be influenced by local geo-climatic and seasonal changes, external conditions of temperature, light, and humidity . Furthermore, the status of mineral nutrients can modulate the production of secondary metabolites, depending on the species or genotype physiology and developmental stage of the plant .

Preparation Methods

2-Demethyl Colchicine-d3 can be synthesized through microbial transformation. Streptomyces griseus ATCC 13273 is known to catalyze the regio-selective demethylation of colchicine to produce 2-Demethyl Colchicine . The reaction conditions involve the use of dimethylformamide (DMF) as a co-solvent, which significantly enhances the yield of the product . Industrial production methods may involve optimizing these microbial processes to achieve higher yields and purity.

Chemical Reactions Analysis

2-Demethyl Colchicine-d3 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur under specific conditions, often involving nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Comparison with Similar Compounds

2-Demethyl Colchicine-d3 is unique due to its deuterated nature, which provides stability and allows for precise tracking in biochemical studies. Similar compounds include:

These compounds share similar core structures but differ in their specific functional groups and biological activities.

Properties

IUPAC Name

2,2,2-trideuterio-N-[(7S)-2-hydroxy-1,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(27-3)20(25)21(28-4)19(12)13-6-8-17(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOVAJCRYIUTBD-VSLDJYOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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